6-Chlorofuro[2,3-b]pyridine-2-carboxylicacid
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Overview
Description
6-Chlorofuro[2,3-b]pyridine-2-carboxylicacid is a heterocyclic compound with the molecular formula C8H4ClNO3 and a molecular weight of 197.57 g/mol . This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorofuro[2,3-b]pyridine-2-carboxylicacid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with furan in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired product . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Chlorofuro[2,3-b]pyridine-2-carboxylicacid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The furan ring can be oxidized to form furanones, while reduction can lead to the formation of dihydrofuran derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification and Amidation: Catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are utilized.
Major Products
Substitution: Formation of substituted furo[2,3-b]pyridine derivatives.
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofuran derivatives.
Esterification and Amidation: Formation of esters and amides.
Scientific Research Applications
6-Chlorofuro[2,3-b]pyridine-2-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chlorofuro[2,3-b]pyridine-2-carboxylicacid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, derivatives of this compound have shown strong binding affinities to enzymes and receptors involved in cancer cell signaling pathways, such as the serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) . These interactions can disrupt key cellular processes, leading to the inhibition of cancer cell proliferation and survival .
Comparison with Similar Compounds
6-Chlorofuro[2,3-b]pyridine-2-carboxylicacid can be compared with other similar compounds, such as:
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
- 5-Chlorofuro[2,3-b]pyridine-2-carbaldehyde
- 6-Ethynylfuro[3,2-b]pyridine
- 6-Bromo-2-iodofuro[3,2-b]pyridine
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C8H4ClNO3 |
---|---|
Molecular Weight |
197.57 g/mol |
IUPAC Name |
6-chlorofuro[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO3/c9-6-2-1-4-3-5(8(11)12)13-7(4)10-6/h1-3H,(H,11,12) |
InChI Key |
QJJKWVUIBGURKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=C(O2)C(=O)O)Cl |
Origin of Product |
United States |
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